1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC17769827
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15NO2 |
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Molecular Weight | 205.25 g/mol |
IUPAC Name | 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylic acid |
Standard InChI | InChI=1S/C12H15NO2/c13-8-12(11(14)15)6-10(7-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15) |
Standard InChI Key | SMRGHUVEZRZCBG-UHFFFAOYSA-N |
Canonical SMILES | C1C(CC1(CN)C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The core structure of 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylic acid consists of a four-membered cyclobutane ring with three distinct substituents:
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Phenyl group at position 3, contributing aromatic character and influencing π-π stacking interactions .
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Carboxylic acid at position 1, enabling hydrogen bonding and salt formation .
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Aminomethyl group (-CH2NH2) at position 1, providing basicity and nucleophilic reactivity.
The compound’s IUPAC name derives from this substitution pattern, with the cyclobutane numbering prioritizing the carboxylic acid group.
Stereoisomerism and Conformational Analysis
The cyclobutane ring’s puckered conformation creates distinct stereochemical environments. Key considerations include:
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Cis-trans isomerism: Relative orientations of the phenyl and aminomethyl groups about the cyclobutane plane .
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Chirality: The presence of two stereogenic centers (C1 and C3) permits four stereoisomers—(1R,3R), (1R,3S), (1S,3R), and (1S,3S) .
Experimental data from X-ray crystallography of related compounds suggests that steric hindrance between the phenyl and aminomethyl groups favors a twist-boat conformation, minimizing non-bonded interactions .
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
Molecular formula | C12H15NO2 | |
Molecular weight | 219.28 g/mol | |
Hybridization (C1, C3) | sp³ | |
Dihedral angle (C1-C3) | 25°–35° (varies by isomer) |
Synthetic Methodologies
Classical Synthesis Routes
The patent literature describes a multi-step approach starting from cinnamyl chloride precursors :
Step 1: Malonate Alkylation
Diethyl malonate reacts with cinnamyl chloride under basic conditions to form diethyl cinnamylmalonate.
Step 2: Cyclization
Treatment with sodium hydride induces cyclization via intramolecular nucleophilic attack, yielding diethyl 3-phenylcyclobutane-1,1-dicarboxylate .
Step 3: Selective Hydrolysis
Controlled hydrolysis with potassium hydroxide produces the monoester intermediate, hydrogen ethyl 3-phenylcyclobutane-1,1-dicarboxylate .
Step 4: Curtius Rearrangement
Reaction with ethyl chloroformate generates a mixed anhydride, which undergoes azide formation and thermal decomposition to an isocyanate intermediate. Hydrolysis yields the target amino acid .
Modern Catalytic Approaches
Recent advances employ asymmetric catalysis to access enantiopure forms:
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Rhodium-catalyzed [2+2] cycloadditions between styrenes and acrylamides achieve up to 92% ee .
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Organocatalytic alkylation of cyclobutane malonates with aminomethylating agents.
Physicochemical Properties and Reactivity
Acid-Base Behavior
The compound exhibits two ionizable groups:
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Carboxylic acid: pKa ≈ 2.8 (typical for cyclopropane/cyclobutane carboxylic acids) .
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Aminomethyl group: pKa ≈ 9.4 (weaker base than aliphatic amines due to ring strain) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals:
Applications in Medicinal Chemistry
Peptidomimetic Design
The rigid cyclobutane scaffold mimics proline’s conformational restrictions in peptide chains. Key applications include:
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HIV protease inhibitors: Bioisosteric replacement of proline enhances metabolic stability .
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Kinase inhibitors: Improved selectivity via steric blocking of hydrophobic pockets.
Catalytic Uses
Chiral derivatives serve as ligands in asymmetric synthesis:
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